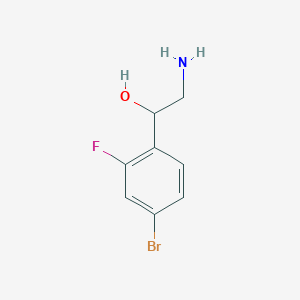

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL

Description

Properties

CAS No. |

1099671-36-9 |

|---|---|

Molecular Formula |

C8H9BrFNO |

Molecular Weight |

234.07 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 |

InChI Key |

LGHJBYLZEZHUOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Bromo-2-fluoroacetophenone

This method involves the reduction of 4-bromo-2-fluoroacetophenone (CAS: 625446-22-2) in the presence of an amine source.

- Substrate Preparation : 4-Bromo-2-fluoroacetophenone is synthesized via Friedel-Crafts acylation of 4-bromo-2-fluorobenzene using acetyl chloride and AlCl₃.

- Reductive Amination : The ketone is reacted with ammonium acetate or benzylamine in methanol, followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Salt Formation : The product is treated with hydrochloric acid to yield the hydrochloride salt (C₈H₁₀BrClFNO).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% (dependent on amine) | |

| Purity | >95% (HPLC) | |

| Reaction Time | 6–12 hours |

Microbial Asymmetric Reduction

Optically active forms of the compound can be synthesized using microbial catalysts.

- Ketone Substrate : 4-Bromo-2-fluoroacetophenone is used as the starting material.

- Enzymatic Reduction : Saccharomyces cerevisiae or Rhodotorula rubra catalyzes the reduction of the ketone to (R)- or (S)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol.

- Isolation : The product is purified via crystallization or chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric Excess (ee) | >98% | |

| Reaction Scale | Up to 100 g |

Multi-Step Synthesis from Benzoic Acid Derivatives

Adapted from CN104529735A, this route avoids isomer byproducts.

- Bromination : 4-Chloro-2-fluorobenzoic acid is brominated to 5-bromo-4-chloro-2-fluorobenzoic acid (85% yield).

- Acylation : Conversion to 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide using thionyl chloride (SOCl₂) and N,O-dimethylhydroxylamine hydrochloride.

- Grignard Reaction : Reaction with methylmagnesium bromide yields 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone.

- Adaptation : For 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol, replace methyl Grignard with an aminating agent (e.g., NH₃/NaBH₄).

Key Data :

| Step | Yield | Source |

|---|---|---|

| Bromination | 85% | |

| Grignard Reaction | 79% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yield, scalable | Requires stoichiometric NaBH₄ |

| Microbial Reduction | High enantioselectivity | Longer reaction times |

| Multi-Step Synthesis | Minimal byproducts | Complex purification steps |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to replace the halogen atoms.

Major Products Formed:

Oxidation: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethanone.

Reduction: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Biochemical Studies: Used in studies to understand the interaction of amino alcohols with biological systems.

Medicine:

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

Material Science: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key features of 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL with three structurally related compounds from the evidence:

Key Differences and Implications

Halogen and Substituent Effects: The bromine in the target and analogs enhances molecular weight and polarizability compared to the chlorine in . Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets of biological targets .

Stereochemical Considerations :

- The R-configuration in and contrasts with the S-configuration in . Stereochemistry significantly impacts interactions with chiral receptors or enzymes, influencing pharmacological activity .

Physicochemical Properties :

- The HCl salt in improves aqueous solubility, a critical factor for drug formulation. In contrast, the free base forms (e.g., ) may require solubilizing agents for bioavailability .

- The additional fluorine in reduces molar mass and may enhance metabolic stability by blocking cytochrome P450 oxidation sites .

Research and Application Insights

- Pharmaceutical Intermediates : These compounds are likely intermediates in synthesizing β-blockers or antiviral agents, where halogen and stereochemical features dictate target selectivity .

- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 4-bromo vs. 5-bromo in ) can drastically alter biological activity, emphasizing the need for precise synthetic control .

Biological Activity

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL, with the chemical formula C8H9BrFNO, is an organic compound notable for its structural features that include an amino group, a hydroxyl group, and halogen substituents. This compound has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's unique molecular structure allows it to undergo various chemical transformations, making it suitable for applications in synthetic chemistry. Its halogen substituents (bromine and fluorine) contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 μg/mL |

| Escherichia coli | < 25 μg/mL |

| Pseudomonas aeruginosa | < 30 μg/mL |

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have reported promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The observed IC50 values indicate significant potency, with values often below 25 μM .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | < 25 |

| MCF-7 | < 20 |

| A549 (lung cancer) | < 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can alter the function of these biological targets, leading to therapeutic effects. The exact pathways involved in its action are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several derivatives of amino alcohols, including this compound, demonstrating significant inhibition against multiple pathogenic strains .

- Cancer Cell Proliferation Study : Research focused on the anticancer properties showed that the compound inhibited cell proliferation in vitro. The study suggested that structural modifications could enhance its efficacy further.

- Enzyme Interaction Studies : Investigations into the enzyme-binding capabilities of the compound revealed potential interactions with key metabolic enzymes, indicating a mechanism for its biological effects .

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-OL?

The compound is typically synthesized via reductive amination of a halogenated aromatic aldehyde precursor. A standard protocol involves reacting 4-bromo-2-fluorophenylacetaldehyde with ammonia or a protected amine under inert conditions (e.g., nitrogen atmosphere) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Solvents such as ethanol or dichloromethane are employed to enhance reaction efficiency. Post-reduction, purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which analytical techniques are essential for structural confirmation?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For absolute configuration determination, using software like SHELXL for refinement .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., -OH, -NH₂).

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest interactions with neurotransmitter systems (e.g., serotonin/norepinephrine transporters) and fungal enzymes (e.g., lanosterol demethylase in Candida species). Biological screening often involves in vitro assays, such as enzyme inhibition studies or microbial growth assays, to assess potency at varying concentrations .

Q. What safety precautions are recommended during handling?

- Use personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry environment away from oxidizers. Safety data indicate potential skin/eye irritation, requiring immediate rinsing with water if exposed .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized for enantiomerically pure product?

- Chiral Catalysts : Use (R)- or (S)-BINAP-metal complexes to induce asymmetry during reductive amination.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) may enhance enantiomeric excess (ee).

- Reaction Monitoring : Employ chiral HPLC or polarimetry to track ee during synthesis.

- Crystallization Strategies : Chiral resolving agents (e.g., tartaric acid derivatives) can isolate desired enantiomers .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Standardize Assay Conditions : Control variables like pH, temperature, and cell lines.

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under identical protocols.

- Meta-Analysis : Pool data from multiple studies to identify trends.

- Mechanistic Profiling : Use computational docking or CRISPR-edited cell models to validate target specificity .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of halogen substituents?

- Halogen Substitution : Synthesize analogs with Cl, I, or CF₃ groups at the 4-bromo position.

- Biological Assays : Test analogs against fungal pathogens (e.g., Candida albicans) or neurotransmitter uptake assays.

- Computational Modeling : Density Functional Theory (DFT) to correlate electronic effects (σ-values) with activity .

Q. How to address purification challenges arising from chiral centers?

- Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., dibenzoyl-D-tartaric acid) to separate enantiomers.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively modify one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.